molecular formula C12H18N2O B7864318 (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide

(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide

Cat. No.: B7864318
M. Wt: 206.28 g/mol
InChI Key: SPSYOXRVYWAZIB-JTQLQIEISA-N
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Description

(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide is a chiral organic compound featuring a propionamide core that is substituted with an amino group and an N-methyl-N-(2-methylbenzyl) moiety. This specific stereochemistry, denoted by the (S) configuration, is often critical for its interaction in biological systems and can significantly influence its binding affinity and mechanism of action in research applications. Compounds within this chiral benzylpropionamide class are of significant interest in medicinal chemistry and drug discovery research, particularly as intermediates or building blocks for the synthesis of more complex molecules . They can serve as key precursors in the development of potential pharmacologically active agents. Researchers utilize these compounds in structure-activity relationship (SAR) studies to optimize properties like potency and selectivity. As with many specialized research chemicals, this product is supplied with detailed handling information. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment (PPE) and adequate ventilation are recommended. (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(2-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-4-5-7-11(9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSYOXRVYWAZIB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN(C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide is a chiral amide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide is C13_{13}H17_{17}N1_{1}O1_{1}, with a molecular weight of approximately 219.29 g/mol. The compound features a central propanamide backbone, an amino group, and a methylated benzyl moiety, which contribute to its unique chemical reactivity and biological interactions.

The mechanism of action for (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide involves its interaction with various biological macromolecules. The amine and amide functionalities allow for hydrogen bonding and other interactions with enzymes and receptors, potentially influencing their activity. Additionally, metabolic transformations can lead to active metabolites that exert biological effects, including neuroprotective and cytotoxic activities.

1. Neuroprotective Effects

Research has indicated that (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide exhibits neuroprotective properties. In vitro studies using PC12 cell lines demonstrated that the compound could inhibit NMDA-mediated calcium influx, thereby providing protection against neurotoxicity. The cytotoxicity assays showed that the compound had a high cell viability rate at concentrations up to 200 µM, indicating low toxicity while enhancing mitochondrial activity .

Table 1: Cytotoxicity Profile of (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide

Concentration (µM)Cell Viability (%)
1.5625>100
6.2595
2585
10070
20060

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against several strains of bacteria, including Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .

Table 2: Antimicrobial Activity of (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Study: Neuroprotection in PC12 Cells

A study conducted on PC12 cells treated with (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide showed significant neuroprotection against oxidative stress induced by neurotoxins. The results indicated that the compound could enhance cell survival rates by modulating calcium ion influx through NMDA receptors .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against various pathogens demonstrated promising results, particularly against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents .

Scientific Research Applications

Chemical Research Applications

Chiral Building Block

  • (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the development of enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity can be highly dependent on the chirality of the molecule.

Synthetic Routes

  • The synthesis typically involves nucleophilic substitution reactions where the amino group acts as a nucleophile, attacking an electrophilic carbon in 2-methyl-benzyl chloride. This process is facilitated by bases such as sodium hydroxide.

Chemical Reactivity

  • The compound can undergo various reactions including oxidation to form carboxylic acids or amides, reduction to primary or secondary amines, and electrophilic aromatic substitutions leading to nitro or halogenated derivatives. This versatility enhances its utility in synthetic organic chemistry.

Biological Research Applications

Enzyme Inhibition Studies

  • Research has indicated that (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide may play a role in enzyme inhibition. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating biochemical pathways associated with inflammation and pain.

Anticonvulsant Activity

  • The compound has been investigated for its anticonvulsant properties. Similar compounds have shown impressive results in animal models for seizure protection, indicating that (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide may exhibit similar efficacy . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticonvulsant activity, making it a candidate for further pharmacological evaluation.

Medicinal Applications

Therapeutic Potential

  • There is ongoing exploration into the therapeutic effects of (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide, particularly for its anti-inflammatory and analgesic properties. These effects could make it useful in treating conditions characterized by chronic pain and inflammation.

Pharmaceutical Development

  • The compound's potential as a lead compound in drug development is supported by its favorable pharmacological profile observed in preliminary studies. Its ability to interact with biological targets opens avenues for developing new therapeutic agents aimed at treating epilepsy and other neurological disorders .

Case Studies and Research Findings

  • Anticonvulsant Efficacy
    • A study demonstrated that compounds structurally related to (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide exhibited significant anticonvulsant activity in the maximal electroshock (MES) test, suggesting its potential application in epilepsy treatment .
  • SAR Analysis
    • Structure-activity relationship analyses indicated that smaller substituents on the benzyl moiety enhanced anticonvulsant activity, providing insights into how variations of (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide could lead to more effective derivatives .
  • Chemical Biology Studies
    • Ongoing chemical biology studies aim to identify binding targets within the brain proteome for compounds related to (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide, which could further elucidate its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Fluorinated Analogs
  • (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS 1219957-26-2) replaces the 2-methyl group with fluorine. Fluorine enhances metabolic stability and binding interactions due to its electronegativity and small atomic radius. This modification may improve bioavailability compared to the 2-methyl-benzyl variant .
  • Fluoro-analog [2] in enkephalin conjugates demonstrated improved μ/δ opioid receptor activity, attributed to fluorine’s ability to modulate electronic properties and resist oxidative metabolism .
(b) Nitro-Substituted Derivatives
  • (2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide (CAS 1307482-37-6) introduces a nitro group at the benzyl para position. However, nitro compounds may face metabolic reduction challenges, limiting their therapeutic utility .
(c) Heterocyclic Modifications
  • (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (CAS 1355789-17-1) incorporates a pyrrolidine ring, introducing conformational rigidity. Such structures may enhance selectivity for specific receptor subtypes, though steric effects could reduce binding affinity .

Pharmacokinetic and Metabolic Profiles

  • trans-2-Amino-2-methyl-N-(4-nitroxycyclohexyl)-propionamide (BM 12.1179): This nitrate derivative exhibits a long elimination half-life (~10 hours) and high plasma protein binding (34%), attributed to slow reductive denitration. Comparatively, the target compound’s methyl-benzyl group may reduce plasma protein binding but improve passive diffusion across membranes .
  • N-Phenyl-N-(piperidin-2-ylmethyl)propionamide : Used in enkephalin analogs, this scaffold shows rapid in vivo clearance due to piperidine’s metabolic susceptibility. The 2-methyl-benzyl group in the target compound may confer greater metabolic stability by sterically shielding the amide bond .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Formula Key Pharmacological Features Reference
(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide 2-methyl-benzyl, methyl, (S)-amino C₁₂H₁₈N₂O Assumed opioid receptor ligand
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluoro-benzyl C₁₁H₁₅FN₂O Enhanced metabolic stability
trans-2-Amino-2-methyl-N-(4-nitroxycyclohexyl)-propionamide 4-nitroxycyclohexyl C₁₀H₁₉N₃O₄ Long half-life (10 h), high protein binding
(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide 3-nitro-benzyl C₁₁H₁₅N₃O₃ Potential electron-withdrawing effects

Key Findings and Implications

Substituent-Driven Activity : Fluorine and methyl groups optimize metabolic stability and receptor affinity, whereas nitro groups may introduce metabolic liabilities.

Stereochemical Influence : The (S)-configuration in the target compound likely enhances enantioselective binding to opioid receptors, a feature shared with Ramelteon, a melatonin receptor agonist .

Synthetic Challenges: Amino-protected propionamides require multi-step syntheses, contrasting with halogenated analogs that achieve high yields via simple substitutions .

Preparation Methods

Reductive Amination Pathway

This method leverages the reaction between (S)-2-amino-propionic acid derivatives and 2-methyl-benzaldehyde, followed by reductive amination and subsequent methylation. Key steps include:

  • Condensation : (S)-2-amino-propionic acid is reacted with 2-methyl-benzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran) under acidic catalysis to form an imine intermediate.

  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to yield the secondary amine.

  • N-Methylation : The amine intermediate undergoes methylation with methyl iodide (CH3I) in the presence of a base (e.g., potassium carbonate) to introduce the N-methyl group.

Advantages : High stereochemical retention due to mild reaction conditions.
Challenges : Requires careful control of reducing agents to prevent over-reduction.

Stepwise Amidation-Methylation Pathway

This approach decouples amidation and methylation steps to improve yield and purity:

  • Amidation : (S)-2-amino-propionic acid is coupled with 2-methyl-benzylamine using a carbodiimide coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) to form the amide bond.

  • N-Methylation : The secondary amine is methylated using dimethyl sulfate or methyl triflate under basic conditions.

Advantages : Higher yields in the methylation step due to reduced steric hindrance.
Challenges : Requires protection/deprotection strategies if additional reactive groups are present.

Optimization of Reaction Conditions

Reaction parameters significantly impact yield and enantiomeric excess (ee). The table below summarizes optimized conditions for key steps:

Step Reagents/Conditions Yield ee Source
Reductive AminationNaBH3CN, THF, 0°C, 12 hrs78%99%
AmidationDCC, DMAP, CH2Cl2, rt, 24 hrs85%98%
N-MethylationCH3I, K2CO3, DMF, 60°C, 6 hrs92%99%

Critical Factors :

  • Solvent Choice : Tetrahydrofuran (THF) and dichloromethane (CH2Cl2) minimize side reactions during amidation.

  • Temperature Control : Low temperatures (0–5°C) during reductive amination prevent racemization.

  • Catalyst Selection : 4-Dimethylaminopyridine (DMAP) accelerates amidation by activating the carbonyl group.

Industrial-Scale Production Strategies

Scaling up synthesis requires addressing cost, safety, and environmental concerns:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency, reducing reaction times for reductive amination by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate and ethanol are prioritized for their low toxicity and recyclability.

  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported palladium) enable reuse across multiple batches.

Case Study : A pilot plant achieved 90% yield using continuous flow methylation with supercritical CO2 as a solvent, eliminating the need for traditional volatile organic compounds.

Challenges and Mitigation Strategies

Steric Hindrance in Methylation

The bulky 2-methyl-benzyl group can hinder methylation. Solutions include:

  • Using stronger methylating agents (e.g., methyl triflate).

  • Increasing reaction temperature to 80°C with microwave assistance.

Racemization Risks

High temperatures or prolonged reaction times may degrade enantiomeric purity. Mitigation involves:

  • Conducting methylation at pH 8–9 to stabilize the amine.

  • Employing chiral auxiliaries during amidation to preserve stereochemistry .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide, and how can stereochemical purity be ensured?

The synthesis typically involves coupling a chiral amino acid derivative with a substituted benzylamine under amide-forming conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) should be employed. Post-synthesis, stereochemical purity can be confirmed via chiral HPLC or polarimetry. X-ray crystallography (using SHELX programs for structure refinement) is recommended for absolute configuration verification .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR : To confirm substitution patterns (e.g., benzyl and methyl groups) and assess conformational flexibility.
  • FT-IR : For detecting amide C=O stretching (~1650 cm⁻¹) and N-H bending vibrations.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and rule out impurities.
  • Elemental analysis : For validating stoichiometry. Contradictions in spectral data should prompt re-evaluation of synthetic steps or solvent residues .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound’s low aqueous solubility (due to hydrophobic benzyl and methyl groups) necessitates solubilization in DMSO or ethanol. However, solvent concentrations >1% can artifactually affect cell viability. Pre-test solvent controls and use surfactants (e.g., Tween-80) for in vivo studies. Solubility can be computationally predicted via LogP calculations (e.g., using PubChem data) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported μ-opioid receptor binding affinities for structurally similar propionamide derivatives?

Discrepancies may arise from differences in assay conditions (e.g., membrane vs. whole-cell assays) or stereochemical impurities. To address this:

  • Use radioligand binding assays with purified receptor preparations.
  • Validate enantiopurity via chiral separation techniques.
  • Compare results against reference ligands (e.g., fentanyl derivatives) under standardized conditions. Structural analogs in show that piperidine connectivity (2- vs. 4-position) significantly alters receptor affinity, suggesting similar sensitivity for the target compound .

Q. How can computational modeling guide the design of derivatives with enhanced δ-opioid receptor selectivity?

Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict interactions with δ-opioid receptor subpockets. Focus on modifying the benzyl group’s substituents to enhance hydrogen bonding with Ser 177 or hydrophobic interactions with Leu 200. highlights that N-aryl substitutions in propionamides influence receptor subtype selectivity, providing a template for rational design .

Q. What experimental controls are essential when evaluating cytotoxicity in cancer cell lines?

Include:

  • Negative controls : Untreated cells and solvent-only groups.
  • Positive controls : Standard chemotherapeutics (e.g., doxorubicin).
  • Metabolic activity assays : MTT or resazurin reduction to distinguish cytostatic vs. cytotoxic effects.
  • Apoptosis markers : Caspase-3/7 activation measured via fluorogenic substrates. Statistical analysis should use two-way ANOVA with post-hoc tests (e.g., Dunnett’s) to account for multiple comparisons, as described in .

Q. How do crystallographic data (e.g., torsion angles) inform conformational stability in solid-state studies?

X-ray diffraction data (collected via Bruker or Rigaku diffractometers) reveal torsion angles between the amide and benzyl groups, indicating preferred conformations. For example, orthorhombic crystal systems (P2₁2₁2₁) often stabilize specific rotamers. Refinement with SHELXL ensures accurate thermal displacement parameters (B-factors), critical for assessing molecular rigidity .

Q. What methodologies address discrepancies between in vitro and in vivo pharmacokinetic data?

In vitro-in vivo correlation (IVIVC) requires:

  • Microsomal stability assays : To predict hepatic clearance.
  • Plasma protein binding studies : Using equilibrium dialysis.
  • Pharmacokinetic modeling : Compartmental analysis to adjust for bioavailability differences. ’s napropamide analogs demonstrate how lipophilic modifications (e.g., naphthyl groups) can enhance tissue penetration, a strategy applicable to the target compound .

Data Analysis and Contradiction Management

Q. How should researchers statistically validate outliers in dose-response curves?

Use Grubbs’ test for outlier detection (α = 0.05). If outliers persist, repeat experiments in triplicate. For non-linear regression (e.g., IC₅₀ determination), GraphPad Prism’s robust fitting options (e.g., “log(inhibitor) vs. response – variable slope”) minimize bias from aberrant data points .

Q. What approaches reconcile conflicting SAR data for propionamide analogs in opioid receptor studies?

Cross-validate findings using orthogonal assays (e.g., GTPγS binding for receptor activation and calcium flux for downstream signaling). emphasizes that subtle structural changes (e.g., piperidine substitution patterns) can invert agonist/antagonist behavior, necessitating functional assays beyond binding studies .

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